molecular formula C14H12F2N2O2S B14022489 N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14022489
M. Wt: 310.32 g/mol
InChI Key: KENJEVQXQANSBK-RQZCQDPDSA-N
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Description

N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2,3-difluoroaniline and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-difluorophenyl)-2-fluorobenzamide
  • N-(2,3-difluorophenyl)-4-methylbenzenesulfonamide

Uniqueness

N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both difluorophenyl and methylbenzenesulfonamide groups.

Properties

Molecular Formula

C14H12F2N2O2S

Molecular Weight

310.32 g/mol

IUPAC Name

N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12F2N2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9+

InChI Key

KENJEVQXQANSBK-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)F)F

Origin of Product

United States

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